8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The compound’s structure includes a benzoyl group substituted with diethoxy groups, and a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethoxybenzoyl chloride with a suitable amine to form an intermediate amide. This intermediate is then cyclized under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzoyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic core but differs in the substituents attached to the core.
8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with different functional groups and applications.
Uniqueness
8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of a benzoyl group with diethoxy substituents and a triazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
8-(3,4-diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-25-13-6-5-12(11-14(13)26-4-2)15(22)21-9-7-18(8-10-21)16(23)19-17(24)20-18/h5-6,11H,3-4,7-10H2,1-2H3,(H2,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSFQCLTNVCWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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